molecular formula C25H23FN4O5 B2749087 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251705-92-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2749087
CAS No.: 1251705-92-6
M. Wt: 478.48
InChI Key: KASJXIFPCQQTRK-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da .

Physical and Chemical Properties The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C . The index of refraction is 1.505 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Synthesis: One study details the creation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showcasing the process of synthesizing complex molecules that include the structural motif related to the compound of interest. These derivatives were assessed for their antibacterial potentials, highlighting the methodological approaches to creating compounds with potential therapeutic applications (Iqbal et al., 2017).
  • Crystallography and Molecular Docking: Another aspect of research involves the crystal structure determination and molecular docking studies of compounds with similar frameworks. These analyses offer insights into the molecular geometry, interactions, and potential binding mechanisms of these molecules, contributing to the understanding of their functional capacities in biological systems (Sharma et al., 2018).

Biological Applications

  • Antibacterial Activity: The synthesized compounds from studies have been evaluated for their antibacterial activity, identifying some as moderate inhibitors with specific efficacy against Gram-negative bacterial strains. This demonstrates the potential utility of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
  • Antioxidant Activity: Research into the antioxidant properties of related compounds has been conducted, indicating that some derivatives exhibit significant antioxidant activity. This suggests potential applications in protecting against oxidative stress-related damage, which is a factor in many diseases (Karanth et al., 2019).

Anticancer Potential

  • Anticancer Activity: Some studies focus on the anticancer evaluation of derivatives, with findings showing that certain compounds have moderate to excellent activity against various cancer cell lines. This highlights the ongoing exploration into the therapeutic potential of such molecules in oncology (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-33-20-10-5-16(14-21(20)34-2)11-12-27-22(31)15-30-13-3-4-19(25(30)32)24-28-23(29-35-24)17-6-8-18(26)9-7-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJXIFPCQQTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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